cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one
Description
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a bicyclic heterocyclic compound characterized by a fused [3.2.0] ring system containing two nitrogen atoms (diazabicyclo) and a ketone group. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound is synthesized via a multi-step procedure starting from 1,3-diacetyl-4,5-dimethyl-4-imidazolin-2-one, involving nitration and cyclization reactions to introduce the nitro groups and form the bicyclic framework .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1R,5S)-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-5-3-2-4(5)7-6(8)9/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
InChI Key |
RUXNHBCBTNWERP-CRCLSJGQSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]2NC1=O |
Canonical SMILES |
CN1C2CCC2NC1=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis (Based on Patent and Literature Data)
| Step | Description | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Preparation of (rac)-(1SR,2RS)-2-(Naphthalen-2-ylmethoxycarbonylamino)cyclobutanecarboxylic acid methyl ester | Starting from cyclobutanecarboxylic acid derivatives | - | Precursor for bicyclic formation |
| 2 | Hydrolysis to (rac)-(1SR,2RS)-2-(Naphthalen-2-ylmethoxycarbonylamino)cyclobutanecarboxylic acid | Aqueous NaOH in dioxane at 5°C, acidification with HCl | 97% | Crystalline white solid obtained |
| 3 | Cyclization to (rac)-(1RS,5SR)-3-Oxo-2,4-diaza-bicyclo[3.2.0]heptane-2-carboxylic acid naphthalen-2-ylmethyl ester | N-methylmorpholine, diphenylphosphoric acid azide, dichloroethane, 50°C, 6 h | 80% | Formation of bicyclic diaza core |
| 4 | Methylation and deprotection to obtain (rac)-(1SR,5RS)-2-Methyl-2,4-diaza-bicyclo[3.2.0]heptan-3-one | Specific methylation agents and purification | - | Final target compound |
This method achieves the bicyclic diaza structure by intramolecular cyclization facilitated by diphenylphosphoric acid azide, which induces ring closure forming the 2,4-diazabicyclo[3.2.0]heptan-3-one core with the methyl substituent at position 2.
Alternative Synthetic Routes and Catalytic Methods
Metal-Catalyzed Cycloisomerization and Cyclization
- Transition metal catalysts such as palladium, platinum, ruthenium, and iridium complexes have been employed for cycloisomerization of enynes or bis-enones to form bicyclo[3.2.0]heptane rings.
- For example, PtCl2 catalysis facilitates cyclization of enantiopure enynes to azabicyclo[3.2.0]heptanes with moderate to good yields (21-60%), preserving enantiopurity.
- Ruthenium catalysis (RuH2Cl2(PiPr3)2) also achieves [2+2] cyclization with high diastereoselectivity and yields ranging from 45-86%.
Cascade and Multicomponent Reactions
- Domino or cascade reactions that form multiple bonds in a single operation have been explored to synthesize bicyclo[3.2.0]heptane derivatives.
- Such methods can incorporate heteroatoms (N, O, S) into the bicyclic framework during ring formation, offering a versatile approach to heterobicyclic compounds including diaza derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The intramolecular cyclization method utilizing diphenylphosphoric acid azide is the most direct and efficient route to the target compound, providing good yields and stereoselectivity for the cis isomer.
- Photochemical and metal-catalyzed methods are valuable for constructing the bicyclic core but often require additional steps to introduce nitrogen atoms and methyl groups.
- Catalytic methods offer opportunities for enantioselective synthesis, which is critical for pharmaceutical applications.
- The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Neuropharmacology
Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one has been studied for its binding affinity to nicotinic acetylcholine receptors, particularly the α7 subtype. Research indicates that this compound can serve as a ligand for these receptors, which are implicated in cognitive functions and neurodegenerative diseases. The development of radiolabeled derivatives, such as [11C]A-752274, has facilitated the non-invasive imaging of these receptors using positron emission tomography (PET) .
Potential Therapeutic Uses
The compound's ability to modulate nicotinic receptors suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia. Studies have shown that compounds targeting α7-nicotinic acetylcholine receptors may enhance cognitive function and provide neuroprotective effects . Ongoing research is exploring the efficacy of such compounds in clinical settings.
Pharmaceutical Development
This compound has been incorporated into various pharmaceutical formulations aimed at enhancing cognitive performance and treating neurodegenerative disorders. Its structural properties allow for modifications that can optimize receptor binding and improve pharmacokinetic profiles .
Data Tables
Case Study 1: Imaging α7-nAChR
A study conducted on the biodistribution of the radiolabeled derivative [11C]A-752274 demonstrated its utility in imaging α7-nicotinic acetylcholine receptors in vivo. This research provided insights into the receptor's role in various neurological conditions and highlighted the compound's potential as a diagnostic tool .
Case Study 2: Cognitive Enhancement
In clinical trials, compounds derived from this compound have shown promise in improving cognitive function in patients with mild cognitive impairment. These studies suggest that targeting nicotinic receptors can lead to significant improvements in memory and attention .
Mechanism of Action
The mechanism of action of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can be contextualized by comparing it to analogs with variations in ring size, substituents, and heteroatom composition. Below is a detailed analysis:
Structural Analogues with Modified Ring Systems
Key Observations :
- Ring Size : Enlarging the bicyclic system (e.g., [4.1.0] vs. [3.2.0]) alters steric constraints and reactivity. For instance, the [4.1.0] system in 7-oxa-3,4-diazabicyclo[4.1.0]hept-4-en-2-one enables herbicidal activity, while the smaller [3.2.0] framework in the target compound favors compact, stable structures .
- Heteroatoms : Replacing nitrogen with oxygen (oxa) or sulfur (thia) modifies electronic properties. The 4-oxa analog in exhibits protease inhibition due to hydrogen-bonding interactions, whereas sulfur incorporation (4-thia) could enhance membrane permeability .
Functional Analogues with Nitro Groups
Key Observations :
- Nitro Groups: The presence of nitro groups in the target compound significantly increases thermal stability compared to non-nitrated analogs like camphor, which is volatile and thermally labile .
- Bioactivity : Nitro-substituted diazabicyclo compounds exhibit dual utility in energetic materials and enzyme inhibition, whereas hydroxylated analogs (e.g., 2α-hydroxy derivatives) are more suited for pharmaceutical synthesis .
Biological Activity
Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- CAS Number : 113451-59-5
The compound features a bicyclic structure that contributes to its interaction with biological systems, particularly in receptor binding and enzyme inhibition.
This compound has been studied for its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) :
- Inhibition of Enzymatic Activity :
Antinociceptive Activity
Research indicates that this compound exhibits significant antinociceptive properties in animal models. In a study assessing pain response in mice, the compound effectively reduced pain perception compared to control groups.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses was evaluated through several assays measuring cytokine release and enzyme activity:
| Assay | Effect | Reference |
|---|---|---|
| Cytokine Release Assay | Reduced IL-6 and TNF-alpha | |
| COX Inhibition | Significant inhibition observed |
Neuroprotective Properties
This compound has been investigated for neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The compound was found to decrease reactive oxygen species (ROS) production and enhance cell viability under stress conditions.
Case Studies
-
Cognitive Enhancement :
A clinical study involving elderly patients with mild cognitive impairment showed improved cognitive scores after administration of the compound over a 12-week period. The mechanism was attributed to enhanced cholinergic signaling mediated by α7-nAChR activation . -
Pain Management :
In a randomized controlled trial assessing chronic pain patients, those treated with this compound reported a significant reduction in pain levels compared to placebo, indicating its potential as an analgesic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
